2-Cyclohexylidene-6-(1-cyclohexen-1-yl)cyclohexan-1-one
Description
Properties
CAS No. |
41481-20-3 |
|---|---|
Molecular Formula |
C18H26O |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
2-(cyclohexen-1-yl)-6-cyclohexylidenecyclohexan-1-one |
InChI |
InChI=1S/C18H26O/c19-18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h8,16H,1-7,9-13H2 |
InChI Key |
HYUPSGGKJPMYLH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C2CCCC(C2=O)C3=CCCCC3)CC1 |
Origin of Product |
United States |
Preparation Methods
Hydrolytic Cleavage of Bicyclic Unsaturated Ketones
The preparation involves hydrolytic cleavage of bicyclic unsaturated ketones such as 2-cyclohexylidenecyclohexanone or 2-(1-cyclohexen-1-yl)cyclohexanone using caustic alkali (e.g., sodium hydroxide or potassium hydroxide) and superheated steam.
- Temperature : 170–240°C for the reaction mass; superheated steam at 320–440°C.
- Pressure : Atmospheric to subatmospheric or superatmospheric pressures (up to 50 atmospheres).
- Water Content : Reaction mixture should be substantially anhydrous (water content <5% by weight).
- Mix the unsaturated ketone with solid potassium hydroxide.
- Heat the mixture to approximately 180°C.
- Distill with preheated superheated steam (400°C), ensuring rapid production of cyclohexanone derivatives.
- Continue distillation until the aqueous distillate is clear, indicating completion of organic material extraction.
Catalytic Dehydrogenation of Cyclohexanol
Another method involves catalytic dehydrogenation of cyclohexanol to cyclohexanone, producing residues containing 2-cyclohexylidenecyclohexanone or 2-(1-cyclohexen-1-yl)cyclohexanone. These residues can be further processed using caustic alkali and steam distillation as described above.
Steam Distillation
Steam distillation is employed to isolate the desired compound from reaction residues or mixtures:
- Superheated steam facilitates separation and purification.
- The process can be conducted in conventional distillation apparatus at atmospheric pressure, avoiding costly pressurized equipment.
Reaction Analysis
Key Parameters
| Parameter | Value/Condition |
|---|---|
| Reaction Temperature | 170–240°C |
| Steam Temperature | 320–440°C |
| Pressure | Atmospheric to superatmospheric |
| Water Content | <5% (substantially anhydrous) |
Advantages
Challenges
- Precise control of temperature and pressure is critical to avoid decomposition.
- Anhydrous conditions require careful handling of reagents and apparatus.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexylidene-6-(1-cyclohexen-1-yl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the cyclohexene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Formation of cyclohexanol or cyclohexanone derivatives.
Reduction: Formation of cyclohexanol.
Substitution: Formation of halogenated cyclohexane derivatives.
Scientific Research Applications
2-Cyclohexylidene-6-(1-cyclohexen-1-yl)cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclohexylidene-6-(1-cyclohexen-1-yl)cyclohexan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, participating in various addition reactions. Its unique structure allows it to interact with enzymes and other biological molecules, potentially affecting biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogs and Substituent Effects
(a) (6R)-2-Hydroxy-6-isopropyl-3-methylcyclohex-2-enone
- Key Features :
- Comparison: The hydroxyl group enhances polarity and hydrogen-bonding capacity, increasing solubility in polar solvents compared to the target compound.
(b) 2-(2-Chlorophenyl)cyclohexan-1-one
- Key Features :
- Comparison :
(c) (R)-3-Methyl-6α-[(1S)-1,5-dimethyl-4-hexenyl]-2-cyclohexene-1-one
- Key Features :
- Comparison :
Physicochemical Properties
Biological Activity
2-Cyclohexylidene-6-(1-cyclohexen-1-yl)cyclohexan-1-one, also known by its CAS number 41481-20-3, is a synthetic compound with a molecular formula of C18H26O. Its unique structure features multiple cyclohexane rings and a ketone functional group, which may contribute to its biological activity. This article reviews the available literature on the biological properties of this compound, including its potential applications in various fields.
| Property | Value |
|---|---|
| Molecular Formula | C18H26O |
| Molecular Weight | 258.4 g/mol |
| Density | 1.06 g/cm³ |
| Boiling Point | 395.4 °C |
| Flash Point | 180.2 °C |
| Refractive Index | 1.556 |
Biological Activity
The biological activity of this compound has been explored in various studies, focusing primarily on its potential as a precursor for biofuels and its chemical reactivity.
Potential as Biofuel Precursor
Recent studies indicate that compounds similar to this compound can serve as effective precursors for biojet fuels. The self-condensation of cyclohexanone derivatives has shown promise in producing oxygenated fuel components, which can be further processed into hydrocarbons suitable for jet fuel applications . This transformation is significant due to the increasing demand for sustainable fuel alternatives.
Case Studies
-
Self-condensation Reactions
- A study published in ACS Sustainable Chemistry & Engineering highlighted the efficient self-condensation of cyclohexanone into various biofuel precursors, including derivatives similar to this compound. The research emphasized the importance of optimizing reaction conditions to enhance yield and selectivity towards desired products .
- Potential Antimicrobial Applications
Q & A
Basic: What are the recommended synthetic routes for 2-Cyclohexylidene-6-(1-cyclohexen-1-yl)cyclohexan-1-one, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves condensation reactions of cyclohexanone derivatives with appropriate enol ethers or alkenes under acidic or basic catalysis. For example:
- Aldol condensation between 2-cyclohexen-1-one and cyclohexylidene ketones, using catalysts like Knoevenagel or Claisen-Schmidt conditions .
- Oxidative coupling of cyclohexene derivatives with ketones, mediated by transition metals (e.g., Pd/C or Cu(I)) .
Optimization Tips: - Vary temperature (40–120°C) and solvent polarity (e.g., DMF for high polarity, toluene for non-polar systems) to control reaction rate and regioselectivity.
- Monitor by TLC or GC-MS to identify intermediates and optimize reaction time .
Basic: How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer:
Use a multi-spectral approach :
- IR Spectroscopy : Identify carbonyl (C=O) stretches near 1700 cm⁻¹ and alkene (C=C) stretches at 1600–1650 cm⁻¹ .
- NMR : Compare H and C NMR shifts with computational predictions (e.g., DFT calculations). Key signals include cyclohexenyl protons (δ 5.5–6.0 ppm) and ketone carbons (δ 200–210 ppm) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns using high-resolution MS .
Basic: What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact. Use fume hoods for volatile intermediates .
- Spill Management : Neutralize ketones with sodium bisulfite (for carbonyl groups) and adsorb cyclohexene derivatives with vermiculite .
- Waste Disposal : Segregate halogenated waste (if brominated intermediates are used) and incinerate organic residues at ≥1000°C .
Advanced: How should researchers address contradictions in reported thermodynamic data (e.g., enthalpy of combustion)?
Methodological Answer:
Discrepancies in ΔcH° (e.g., ±5 kJ/mol variations) may arise from purity or measurement techniques. Resolve by:
- Calorimetry : Perform bomb calorimetry in triplicate with ≥99% pure samples .
- Comparative Analysis : Cross-reference with NIST Chemistry WebBook data and computational models (e.g., Gaussian thermochemistry modules) .
- Error Analysis : Quantify uncertainties from side reactions or solvent effects using control experiments .
Advanced: What strategies can elucidate regioselectivity in derivatization reactions of this compound?
Methodological Answer:
Regioselectivity in electrophilic additions (e.g., epoxidation) depends on substituent electronic effects:
- Computational Modeling : Use DFT (B3LYP/6-31G*) to map electron density and predict reactive sites (e.g., cyclohexenyl vs. cyclohexylidene positions) .
- Kinetic Studies : Track reaction progress under varying temperatures to identify rate-determining steps .
- Isotopic Labeling : Introduce C at specific positions and analyze via NMR to trace bond formation .
Advanced: How does stereochemistry influence the compound’s reactivity in asymmetric synthesis?
Methodological Answer:
The compound’s bicyclic structure may exhibit axial chirality. Assess stereochemical impact via:
- Chiral Chromatography : Separate enantiomers using HPLC with chiral columns (e.g., Chiralpak IA) and compare retention times .
- X-ray Crystallography : Resolve crystal structures to confirm absolute configuration and steric hindrance effects .
- Circular Dichroism (CD) : Correlate optical activity with computational ECD spectra to validate stereoisomerism .
Advanced: What solvent systems optimize the compound’s stability during long-term storage?
Methodological Answer:
- Polar Aprotic Solvents : Store in anhydrous DMSO or DMF at −20°C to prevent ketone hydration .
- Stability Screening : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC .
- Antioxidants : Add 0.1% BHT to inhibit cyclohexenyl oxidation .
Advanced: How can researchers resolve conflicting spectroscopic data from different instrumentation?
Methodological Answer:
- Standardization : Calibrate instruments using certified reference materials (e.g., NIST-traceable IR or NMR standards) .
- Data Reconciliation : Compare NMR solvent peaks (e.g., DMSO-d6 at δ 2.50 ppm) across instruments to identify baseline shifts .
- Collaborative Validation : Share raw data (e.g., .jdx files for IR) with peer labs to cross-verify results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
